3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
3-benzoyloxy-5-bromo-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO5/c15-9-6-10(13(17)18)12(16)11(7-9)20-14(19)8-4-2-1-3-5-8/h1-7,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKYYMXTEHGABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563746 | |
| Record name | 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107207-15-8 | |
| Record name | 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Ester Hydrolysis: The benzoyloxy group can be hydrolyzed to yield 5-bromo-2-hydroxybenzoic acid.
Oxidation and Reduction: The hydroxyl group can participate in oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester bond, using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Hydrolysis Product: 5-bromo-2-hydroxybenzoic acid is the primary product of ester hydrolysis.
Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of quinones or other oxidized derivatives.
Scientific Research Applications
3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Material Science: The compound can be utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways involving hydroxybenzoic acids.
Industrial Applications: It serves as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can enhance the compound’s binding affinity to these targets, while the bromine atom may contribute to its overall reactivity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Brominated Benzoic Acid Derivatives
| Compound Name | Substituents (Positions) | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|---|
| 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid | -Br (5), -OH (2), -OBz (3) | C₁₄H₉BrO₅ | 107207-15-8 | Bulky benzoyloxy group |
| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | -Br (3), -OH (5), -OCH₃ (4) | C₈H₇BrO₄ | 256519-02-5 | Methoxy enhances lipophilicity |
| 5-Bromo-2-methoxybenzoic acid | -Br (5), -OCH₃ (2) | C₈H₇BrO₃ | 2476-35-9 | No hydroxyl group |
| 3-Bromo-5-nitrobenzoic acid | -Br (3), -NO₂ (5) | C₇H₄BrNO₄ | 6307-83-1 | Nitro group increases reactivity |
| 2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid | -Br (2), -OCH₃ (4), -OBn (5) | C₁₅H₁₃BrO₅ | 723245-42-9 | Benzyloxy as a protecting group |
Key Observations:
- Electron Effects : The nitro group in 3-bromo-5-nitrobenzoic acid () enhances electrophilicity, making it more reactive in coupling reactions than the hydroxyl-containing analogs .
- Protecting Groups : Compounds like 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid () use benzyloxy groups for temporary protection of hydroxyls, whereas the benzoyloxy group in the target compound may serve a dual role as both a protecting group and a steric modulator .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (Calculated) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 337.13 | Low in water | 3.2 | Not reported |
| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | 247.05 | Moderate in polar solvents | 1.8 | >200 (decomposes) |
| 5-Bromo-2-methoxybenzoic acid | 231.05 | Low in water | 2.5 | 160–162 |
| 3-Bromo-5-nitrobenzoic acid | 246.02 | Low in water | 1.9 | 210–215 |
Key Observations:
- Solubility : The target compound’s low water solubility aligns with its bulky benzoyloxy group, which reduces polarity . Methoxy derivatives (e.g., 5-bromo-2-methoxybenzoic acid) exhibit slightly higher solubility due to reduced steric effects .
- Thermal Stability : Methoxy and nitro substituents () correlate with higher decomposition temperatures compared to hydroxylated analogs .
Biological Activity
3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid, a derivative of salicylic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H12BrO4. It features a benzoyloxy group and a bromo substituent on the aromatic ring, which are significant for its biological activity. The presence of hydroxyl groups enhances its solubility and interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain .
- Antioxidant Activity : The hydroxyl groups in the structure contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Cellular Interactions : The benzoyloxy group may enhance binding affinity to specific receptors or enzymes, facilitating better pharmacological effects.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting a potential application in treating inflammatory diseases.
Analgesic Effects
In vivo studies have shown that this compound possesses analgesic properties comparable to well-known non-steroidal anti-inflammatory drugs (NSAIDs). Animal models have reported reduced pain responses in tests such as the acetic acid-induced writhing test and the formalin test .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reveal that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The bromine atom's presence appears to enhance its efficacy compared to related compounds without bromine .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzoyloxy, Bromo | Anti-inflammatory, analgesic, antimicrobial |
| 5-Bromo-2-hydroxybenzoic acid | Hydroxyl, Bromo | Moderate anti-inflammatory effects |
| Salicylic Acid | Hydroxyl | Anti-inflammatory; less potent than derivatives with additional groups |
Case Studies
- In Vivo Efficacy Study : A study conducted on mice demonstrated that administration of this compound at doses of 10 mg/kg significantly reduced paw edema induced by carrageenan, highlighting its potential as an anti-inflammatory agent .
- Molecular Docking Studies : Computational analysis using docking simulations indicated strong binding interactions between this compound and COX-2 receptors, suggesting a mechanism for its observed analgesic effects. The binding affinity was calculated to be significantly higher than that of standard NSAIDs used for comparison .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(Benzoyloxy)-5-bromo-2-hydroxybenzoic acid, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. For example:
Bromination : Introduce bromine at the 5-position using electrophilic brominating agents (e.g., Br₂/FeBr₃) under controlled temperature (0–25°C) to avoid over-substitution .
Hydroxylation : Protect the 2-hydroxy group during bromination, followed by deprotection using acidic or basic hydrolysis .
Benzoylation : React the hydroxyl group at the 3-position with benzoyl chloride in the presence of a base (e.g., pyridine) to form the benzoyloxy moiety .
Optimization Tips :
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR: Identify protons on the aromatic ring (δ 6.5–8.5 ppm) and hydroxyl/benzoyloxy groups (δ 5–10 ppm, depending on exchange).
- ¹³C NMR: Confirm carbonyl (C=O) signals (~170 ppm) and bromine-induced deshielding effects on adjacent carbons .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, particularly cleavage of the benzoyloxy group .
- IR Spectroscopy : Detect O-H stretches (~3200 cm⁻¹) and ester C=O stretches (~1720 cm⁻¹) .
Q. What are the common reactivity patterns of this compound in substitution and coupling reactions?
Methodological Answer:
- Nucleophilic Substitution : The bromine atom at the 5-position can undergo substitution with amines, thiols, or alkoxides under SNAr conditions (e.g., DMF, K₂CO₃, 80–120°C) .
- Coupling Reactions : The aromatic ring participates in Suzuki-Miyaura couplings using Pd catalysts to introduce aryl/heteroaryl groups at the 5-position .
- Ester Hydrolysis : The benzoyloxy group can be hydrolyzed under acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions to regenerate the hydroxyl group .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity or biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites for substitution or oxidation .
- Molecular Docking : Model interactions with enzyme targets (e.g., cyclooxygenase) by aligning the bromine and benzoyloxy groups in hydrophobic pockets .
- MD Simulations : Study solvation effects and stability of the compound in biological matrices (e.g., plasma proteins) .
Q. What experimental strategies are recommended for resolving contradictions in reported biological activity data for halogenated benzoic acid derivatives?
Methodological Answer:
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, solvent) to isolate variables. For example, discrepancies in enzyme inhibition may arise from differences in assay buffers .
- Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., de-brominated derivatives) that may interfere with activity measurements .
- Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., replace benzoyloxy with acetyloxy) to isolate contributions to bioactivity .
Q. How can the steric and electronic effects of the benzoyloxy group influence regioselectivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The bulky benzoyloxy group at the 3-position directs coupling reactions to the less hindered 5-bromo position. Use sterically demanding ligands (e.g., SPhos) to enhance selectivity .
- Electronic Effects : Electron-withdrawing groups (e.g., Br, COOH) activate the ring for nucleophilic attack but deactivate it for electrophilic substitution. Adjust catalyst systems (e.g., Pd(OAc)₂/XPhos) to balance reactivity .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?
Methodological Answer:
- Purification at Scale : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) to reduce costs .
- Byproduct Management : Optimize stoichiometry and reaction time to minimize di-substituted byproducts. For example, excess benzoyl chloride (>1.2 eq) improves mono-substitution .
- Thermal Stability : Conduct DSC analysis to identify safe temperature ranges for large-scale reactions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer:
- Solvent Screening : Perform systematic solubility tests in DMSO, EtOH, and THF using UV-Vis spectroscopy to quantify saturation points .
- pH-Dependent Solubility : The carboxylic acid group increases solubility in basic aqueous solutions (pH >8). Adjust solvent systems accordingly for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
